![molecular formula C15H14N2OS B7457698 3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone](/img/structure/B7457698.png)
3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone
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Overview
Description
3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of isoquinoline and pyridine, which are two important heterocyclic compounds that have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone is not fully understood, but it is believed to interact with specific targets in the body, such as enzymes or receptors, to exert its biological effects.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone has various biochemical and physiological effects, such as anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to modulate the immune system and regulate oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on 3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone. One potential direction is to further investigate its mechanism of action and identify specific targets in the body. Another direction is to explore its potential as a therapeutic agent for specific diseases, such as cancer or inflammatory disorders. Additionally, it could be studied for its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone can be achieved by several methods. One of the most common methods involves the reaction of 2-aminopyridine with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)pyridine, which is then reacted with isoquinoline in the presence of a base to form the desired product.
Scientific Research Applications
3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases.
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-15(13-6-3-8-16-14(13)19)17-9-7-11-4-1-2-5-12(11)10-17/h1-6,8H,7,9-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBVMGVDQZHLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CNC3=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone |
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